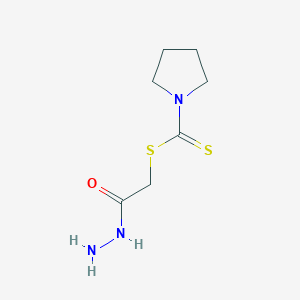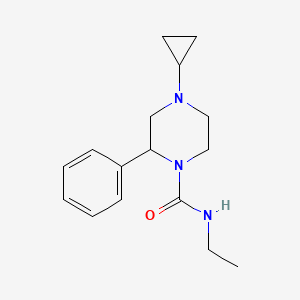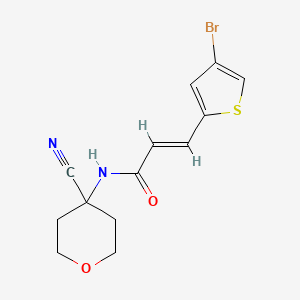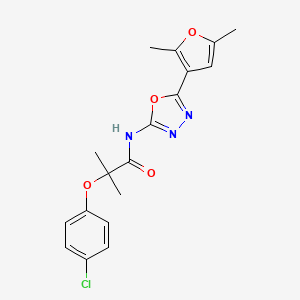![molecular formula C25H21N3O5S B2429232 N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-74-5](/img/no-structure.png)
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthetic Routes and Structural Analysis : Quinazoline derivatives, including those related to N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide, have been synthesized and characterized to explore their pharmacological properties. Such compounds have been investigated for diuretic, antihypertensive, and anti-diabetic potential, demonstrating significant activity in some cases, highlighting the potential for diverse therapeutic applications (Rahman et al., 2014).
Pharmacological Applications
Anticancer Properties : Studies have identified quinazoline derivatives as novel PI3K inhibitors and anticancer agents, showing significant antiproliferative activities against various human cancer cell lines. These findings suggest that compounds similar to N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide could be potent PI3K inhibitors with potential applications in cancer treatment (Shao et al., 2014).
Antimicrobial and Anticonvulsant Activity : Derivatives have been synthesized for evaluation as antimicrobial agents, showing mild to moderate activity against both gram-positive and gram-negative bacteria. This suggests their potential utility in developing new antimicrobial therapies (Soliman, El-Sakka, & El-Shalakany, 2023). Additionally, some derivatives have been tested for anticonvulsant activity, indicating potential use in treating neurological disorders (Noureldin et al., 2017).
Analgesic Effects : The exploration of novel quinazolinone and benzamide derivatives has extended into studies of their analgesic activity, with some compounds showing significant effects. This research avenue could lead to new pain management options (Saad, Osman, & Moustafa, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves the condensation of 3-methoxybenzaldehyde with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid, followed by reduction and acylation reactions.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Benzoyl chloride", "Triethylamine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid in methanol and chloroform using sodium hydroxide as a catalyst.", "Step 2: Reduction of the resulting product with sodium borohydride in methanol.", "Step 3: Acylation of the reduced product with acetic anhydride and pyridine.", "Step 4: Benzoylation of the acylated product with benzoyl chloride and triethylamine.", "Step 5: Purification of the final product using column chromatography and recrystallization from a suitable solvent." ] } | |
CAS番号 |
688055-74-5 |
分子式 |
C25H21N3O5S |
分子量 |
475.52 |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-4-2-3-16(9-18)12-26-23(29)17-7-5-15(6-8-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChIキー |
JCIYHRPARHZIQE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)


![N-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2429158.png)




![2-methyl-1,5,6,7,8,9-hexahydro-11H-pyrrolo[3',2':4,5]pyrimido[1,2-a]azepin-11-one](/img/structure/B2429167.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2429171.png)